

4-Bromo-4'-hydroxybiphenyl chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-4'-hydroxybiphenyl

Cat. No.: B1266404

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An In-depth Technical Guide to 4-Bromo-4'-hydroxybiphenyl

For researchers, scientists, and professionals in drug development, **4-Bromo-4'-hydroxybiphenyl** is a significant biphenyl derivative. Its utility as a crucial intermediate in the synthesis of liquid crystals, agrochemicals, and pharmaceuticals underscores its importance in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and a potential signaling pathway.

Chemical Structure and IUPAC Name

4-Bromo-4'-hydroxybiphenyl is a biphenyl molecule substituted with a bromine atom at the 4-position of one phenyl ring and a hydroxyl group at the 4'-position of the other.

Chemical Structure:

The formal IUPAC name for this compound is 4'-bromo-[1,1'-biphenyl]-4-ol.^[1] An alternative, commonly used IUPAC name is 4-(4-bromophenyl)phenol.^{[2][3]}

Physicochemical Properties

A summary of the key quantitative data for **4-Bromo-4'-hydroxybiphenyl** is presented in the table below, facilitating easy comparison of its properties.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ BrO	[1][2]
Molecular Weight	249.1 g/mol	[2]
CAS Number	29558-77-8	[1]
Appearance	White to cream powder	[1]
Melting Point	164-170 °C	[1]
Solubility	Partially soluble in water, soluble in methanol.	[2]
InChI Key	ARUBXNBVMCENE- UHFFFAOYSA-N	[1][2]
SMILES	O=C1C=CC(C=C1)C1=CC=C(Br)C=C1	[1]

Experimental Protocols

The synthesis of **4-Bromo-4'-hydroxybiphenyl** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance of various functional groups. The following protocol details a representative procedure.

Synthesis of 4-Bromo-4'-hydroxybiphenyl via Suzuki Coupling

Materials:

- 4-Bromophenylboronic acid
- 4-Bromophenol
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)

- Sodium carbonate (Na_2CO_3)
- 1-Propanol
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 4-bromophenylboronic acid (1.05 equivalents) and 4-bromophenol (1.0 equivalent) in 1-propanol.
- **Inert Atmosphere:** Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
- **Catalyst and Base Addition:** To the stirred mixture, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and a 2 M aqueous solution of sodium carbonate (1.2 equivalents).

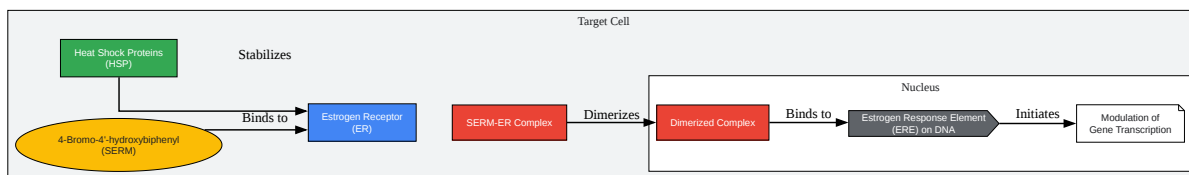
- **Reaction:** Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **4-Bromo-4'-hydroxybiphenyl** by recrystallization or column chromatography to obtain the final product.

Potential Signaling Pathway and Experimental Workflow

Given its structural similarity to other biphenyl compounds with biological activity, **4-Bromo-4'-hydroxybiphenyl** is a potential candidate for development as a Selective Estrogen Receptor Modulator (SERM). SERMs are compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity.

Logical Relationship: SERM Mechanism of Action

The following diagram illustrates the general mechanism of action for a biphenyl-based SERM.

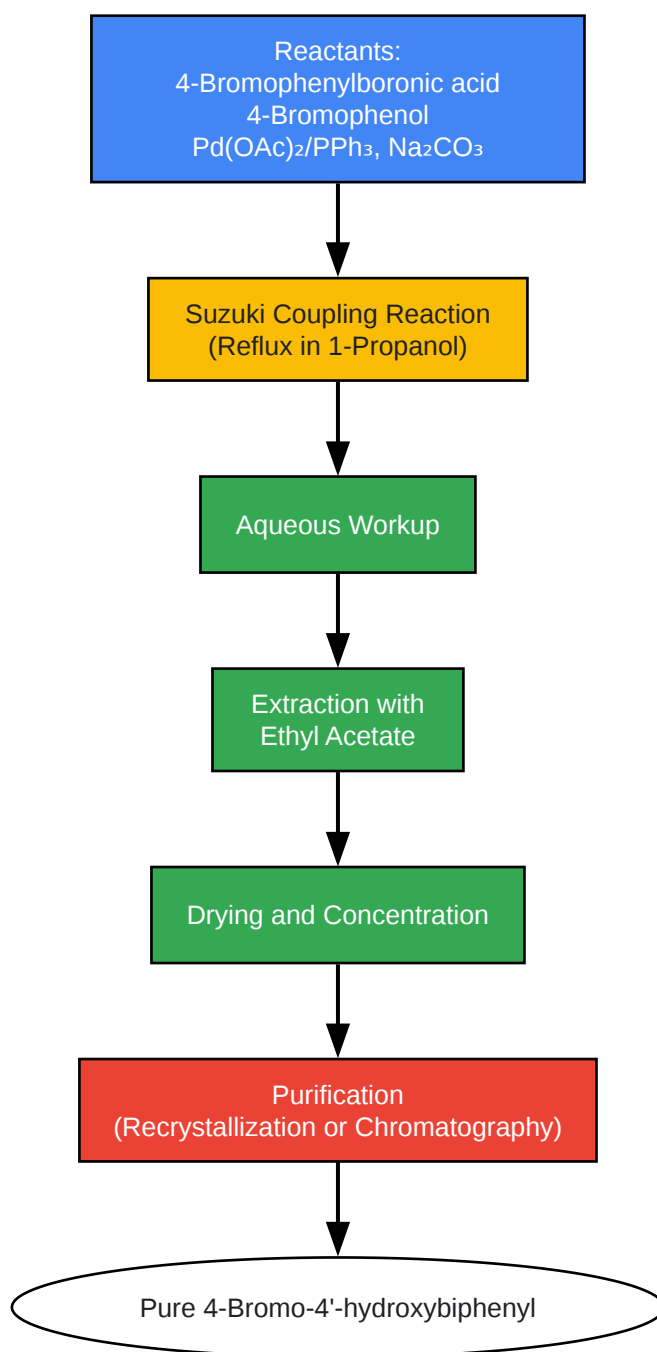


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Caption: General mechanism of a Selective Estrogen Receptor Modulator (SERM).

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of **4-Bromo-4'-hydroxybiphenyl**.



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Caption: Experimental workflow for the synthesis of **4-Bromo-4'-hydroxybiphenyl**.

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